molecular formula C19H15F4N3O2 B10904261 N-(2,3-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(2,3-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10904261
M. Wt: 393.3 g/mol
InChI Key: CHXWGUSXHJFSBV-UHFFFAOYSA-N
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Description

N~3~-(2,3-DIMETHYLPHENYL)-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with a carboxamide group, a dimethylphenyl group, and a tetrafluorophenoxy methyl group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

The synthesis of N3-(2,3-DIMETHYLPHENYL)-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazole core, followed by the introduction of the carboxamide group, and finally the attachment of the dimethylphenyl and tetrafluorophenoxy methyl groups. Common reagents used in these reactions include hydrazines, carboxylic acids, and fluorinated phenols. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

N~3~-(2,3-DIMETHYLPHENYL)-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the amide bond and formation of corresponding carboxylic acids and amines.

Scientific Research Applications

N~3~-(2,3-DIMETHYLPHENYL)-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activities, protein interactions, and cellular processes.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent, due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with enhanced properties like chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of N3-(2,3-DIMETHYLPHENYL)-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites of enzymes, modulating their activity. It can also interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N~3~-(2,3-DIMETHYLPHENYL)-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the tetrafluorophenoxy methyl group, which may result in different chemical and biological properties.

    N-(2,3,5,6-TETRAFLUOROPHENOXY)METHYL-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the dimethylphenyl group, affecting its reactivity and interactions.

    N-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Contains different substituents on the pyrazole ring, leading to variations in its chemical behavior and applications.

Properties

Molecular Formula

C19H15F4N3O2

Molecular Weight

393.3 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C19H15F4N3O2/c1-10-4-3-5-14(11(10)2)24-19(27)15-6-7-26(25-15)9-28-18-16(22)12(20)8-13(21)17(18)23/h3-8H,9H2,1-2H3,(H,24,27)

InChI Key

CHXWGUSXHJFSBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NN(C=C2)COC3=C(C(=CC(=C3F)F)F)F)C

Origin of Product

United States

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